molecular formula C6H8O4 B3123965 (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid CAS No. 31420-47-0

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B3123965
CAS No.: 31420-47-0
M. Wt: 144.12 g/mol
InChI Key: IRRAJLZEAOBJIV-IUYQGCFVSA-N
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Description

(1S,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant importance in organic synthesis and medicinal chemistry. This compound features a cyclopropane ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile building block for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable alkenes followed by functional group modifications. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate alkenes. The resulting cyclopropane intermediate can then be esterified and oxidized to introduce the methoxycarbonyl and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as aldehydes or ketones.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The cyclopropane ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is utilized in several scientific research fields:

    Chemistry: As a chiral building block in asymmetric synthesis and the development of new synthetic methodologies.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane derivatives.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical pathways and interactions.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in synthetic applications.

    (1S,2R)-2-(Hydroxycarbonyl)cyclopropanecarboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.

    (1S,2R)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid: Contains an ethoxy group, which may affect its solubility and reactivity compared to the methoxy derivative.

Uniqueness: The presence of both methoxycarbonyl and carboxylic acid groups in (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid provides unique reactivity and versatility, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAJLZEAOBJIV-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245857
Record name 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88335-87-9
Record name 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88335-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Oxabicyclo[3.1.0]hexane-2,4-dione (766 mg) was added to methanol (10 mL) at 0° C. After addition of triethylamine (0.953 mL), the mixture was stirred at room temperature for 1 hr. The solvent was evaporated. The residue was dissolved in ethyl acetate, washed with 1 N hydrochloric acid and brine, dried over magnesium sulfate and concentrated in vacuo to give the title compound (460 mg) as a colorless oil.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
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(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
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(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
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(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 6
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(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid

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